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Compound of Interest

Compound Name: 3-Ethoxy-2-iodopyridine

CAS No.: 111454-62-7

Cat. No.: B1405124

Get Quote

Introduction and Strategic Rationale
3-Ethoxy-2-iodopyridine is a high-value, di-functionalized heterocyclic building block widely

utilized in drug development and materials science. The C2-iodine atom provides a highly

reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura,

Sonogashira), while the C3-ethoxy group modulates the electronic properties of the pyridine

ring and serves as a lipophilic hydrogen-bond acceptor in medicinal chemistry scaffolds.

This application note details a robust, highly scalable two-step synthetic protocol starting from

the inexpensive and commercially available precursor, 3-hydroxypyridine. The route avoids the

use of cryogenic conditions (e.g., organolithium intermediates) and highly toxic reagents,

making it suitable for multi-gram to kilogram scale-up.

Mechanistic Causality & Reaction Design
The synthesis relies on two fundamental transformations, each optimized for regioselectivity,

high yield, and operational simplicity.
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Phase 1: Regioselective Electrophilic Aromatic
Iodination
The first step is the direct iodination of 3-hydroxypyridine to yield 2-iodopyridin-3-ol[1].

Causality of Reagent Choice: Molecular iodine ( I2​) is used in conjunction with sodium

carbonate ( Na2​CO3​) in an aqueous medium. The base serves a dual purpose: it neutralizes

the hydrogen iodide (HI) byproduct driving the reaction forward, and more importantly, it

deprotonates the 3-hydroxypyridine ( pKa​≈8.7 ) to form the highly electron-rich pyridin-3-

olate anion.

Regioselectivity: The strongly electron-donating oxygen anion heavily activates the ortho and

para positions. Due to the stabilization of the Wheland intermediate and the proximity effect

of the heteroatom, electrophilic attack by iodine occurs almost exclusively at the C2 position,

yielding 2-iodopyridin-3-ol with high regiochemical fidelity.

Phase 2: Williamson-Type O-Alkylation
The second step involves the O-alkylation of the intermediate to form 3-ethoxy-2-
iodopyridine[2].

Causality of Reagent Choice: Potassium carbonate ( K2​CO3​) in N,N-dimethylformamide

(DMF) is utilized alongside ethyl iodide. DMF, a polar aprotic solvent, is critical here as it

poorly solvates the phenoxide anion, leaving it highly nucleophilic. The mild base K2​CO3​is

sufficient to deprotonate the hydroxyl group without causing unwanted side reactions with the

alkyl halide.

Thermodynamic Control: Heating the reaction to 80 °C ensures complete conversion within 2

hours, overcoming the slight steric hindrance introduced by the adjacent bulky iodine

atom[2].
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Figure 1: Two-step scalable synthesis workflow for 3-Ethoxy-2-iodopyridine.

Experimental Protocols
Phase 1: Synthesis of 2-Iodopyridin-3-ol
Self-Validating System Check: The reaction progress can be monitored visually. The initial dark

brown color of the iodine solution will gradually fade as the iodine is consumed by the aromatic

ring, indicating successful electrophilic aromatic substitution.

Materials:

3-Hydroxypyridine (1.0 equiv, 5.0 g, 52.57 mmol)

Iodine ( I2​) (1.0 equiv, 13.3 g, 52.57 mmol)

Sodium carbonate ( Na2​CO3​) (2.1 equiv, 11.6 g, 109.72 mmol)

Deionized Water (400 mL)

1M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

Preparation: To a 1 L round-bottom flask equipped with a magnetic stirrer, add 3-

hydroxypyridine (5.0 g) and deionized water (400 mL). Stir until fully dissolved[1].

Base Addition: Add Na2​CO3​(11.6 g) to the solution. The mixture will become slightly basic,

generating the reactive pyridin-3-olate[1].

Iodination: Portion-wise, add iodine (13.3 g) to the stirred solution at room temperature (20-

25 °C)[1].

Reaction: Stir the dark mixture vigorously at room temperature for 2 hours. The color will

lighten as iodine is consumed[1].
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Quenching & Precipitation: Slowly add 1M HCl dropwise until the pH of the solution reaches

approximately 4.0. A white to off-white precipitate will form[1].

Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter

cake with cold deionized water (2 x 50 mL) to remove residual inorganic salts[1].

Drying: Dry the solid under high vacuum at 40 °C overnight to afford 2-iodopyridin-3-ol as a

white powder (Yield: ~92%)[1].

Phase 2: Synthesis of 3-Ethoxy-2-iodopyridine
Self-Validating System Check: The reaction shifts from a heterogeneous suspension to a more

homogeneous mixture as the alkylation proceeds. TLC monitoring (Hexanes/EtOAc) will show

the disappearance of the highly polar starting material (low Rf​) and the appearance of the

lipophilic product (high Rf​).

Materials:

2-Iodopyridin-3-ol (1.0 equiv, 1.0 g, 4.52 mmol)

Ethyl iodide (2.0 equiv, 1.41 g, 9.04 mmol)

Potassium carbonate ( K2​CO3​) (1.5 equiv, 0.936 g, 6.78 mmol)

N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Ethyl acetate (EtOAc) and Water (for workup)

Step-by-Step Procedure:

Deprotonation: In a 100 mL round-bottom flask under an inert atmosphere (nitrogen or

argon), dissolve 2-iodopyridin-3-ol (1.0 g) in anhydrous DMF (20 mL). Add K2​CO3​(0.936 g)

and stir the suspension at room temperature for 10 minutes to pre-form the potassium

alkoxide[2].

Alkylation: Add ethyl iodide (1.41 g) dropwise to the reaction mixture via syringe[2].
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Heating: Attach a reflux condenser, transfer the flask to an oil bath, and heat the mixture to

80 °C with continuous stirring for 2 hours[2].

Quenching: Remove the flask from the heat and allow it to cool to room temperature.

Quench the reaction by pouring the mixture into ice-cold water (50 mL)[2].

Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl

acetate (3 x 30 mL)[2].

Washing: Wash the combined organic layers with water (2 x 30 mL) and brine (30 mL) to

remove residual DMF.

Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​),

filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude residue via flash column chromatography (Silica gel,

Hexanes/EtOAc gradient) to yield pure 3-ethoxy-2-iodopyridine.

Quantitative Data & Scalability Metrics
To facilitate process transfer and scale-up, the stoichiometric and yield parameters are

summarized below.
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Parameter Phase 1: Iodination Phase 2: O-Alkylation

Starting Material 3-Hydroxypyridine 2-Iodopyridin-3-ol

Limiting Reagent 3-Hydroxypyridine (1.0 eq) 2-Iodopyridin-3-ol (1.0 eq)

Electrophile I2​(1.0 eq) Ethyl Iodide (2.0 eq)

Base Na2​CO3​(2.1 eq) K2​CO3​(1.5 eq)

Solvent H2​O (0.13 M) DMF (0.22 M)

Temperature 25 °C 80 °C

Reaction Time 2 hours 2 hours

Expected Yield 88 - 92% 85 - 90%

Scalability Rating High (Aqueous, ambient temp)
High (Standard extraction

workup)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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